

Upamostat: An Independent Review of Published Research Findings

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Compound of Interest

Compound Name: Patamostat

Cat. No.: B044767

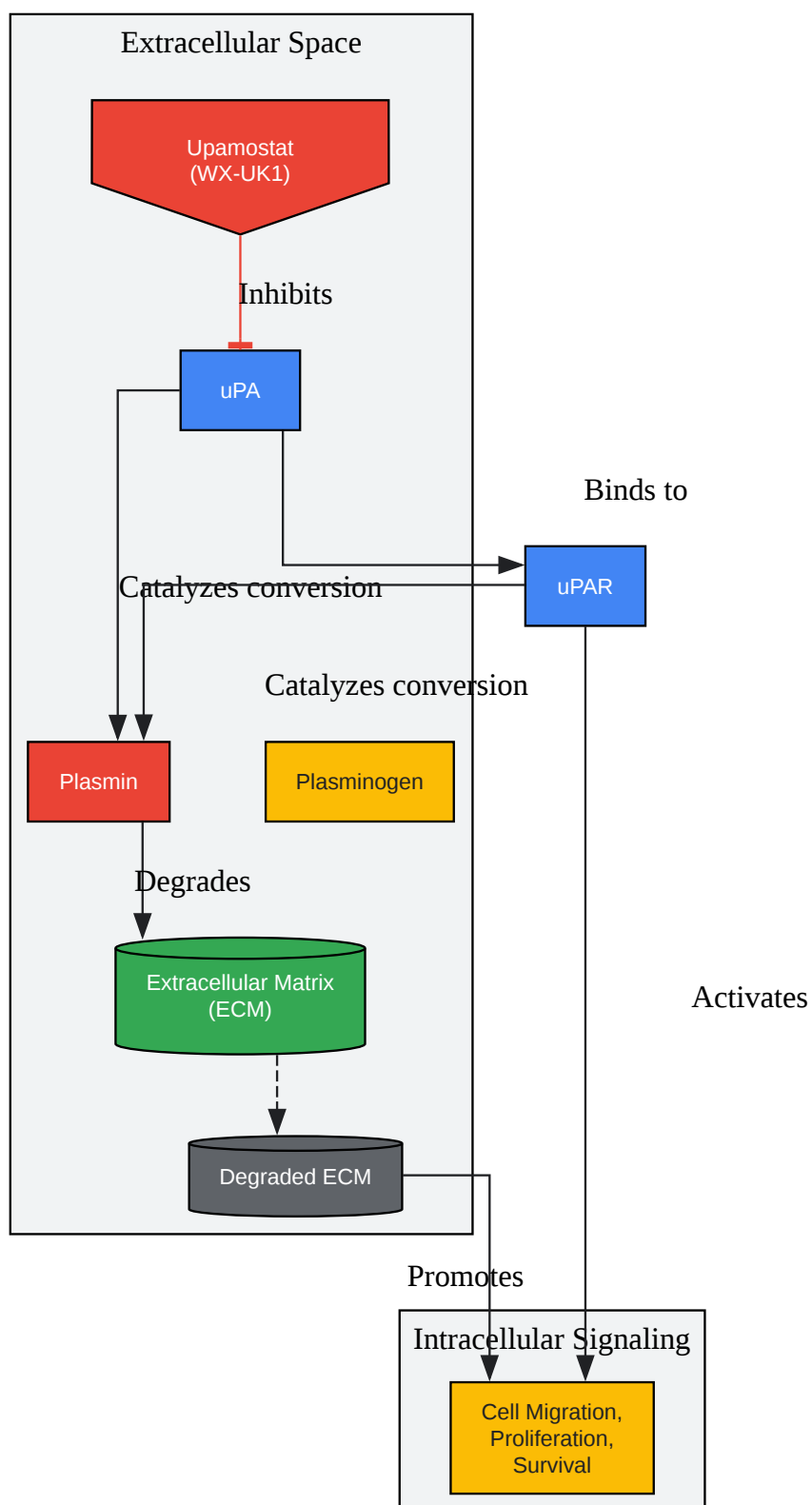
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Upamostat's performance with alternative treatments across different indications, based on published clinical trial data. It includes detailed experimental protocols and visual representations of signaling pathways and trial designs to support independent validation and further research.

Mechanism of Action: Inhibition of the Urokinase-Type Plasminogen Activator (uPA) System

Upamostat is an orally available prodrug of WX-UK1, a potent inhibitor of the serine protease urokinase-type plasminogen activator (uPA).^{[1][2]} The uPA system is a key player in cancer progression, particularly in tumor invasion and metastasis.^{[3][4][5]} uPA, upon binding to its receptor (uPAR) on the cell surface, converts plasminogen to plasmin. Plasmin, in turn, degrades components of the extracellular matrix (ECM) and activates other proteases like matrix metalloproteinases (MMPs), facilitating cancer cell migration and invasion.^{[6][7]} By inhibiting uPA, Upamostat aims to disrupt this proteolytic cascade.^[8]



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Upamostat's inhibition of the uPA signaling pathway.

Upamostat in Pancreatic Cancer

Upamostat has been investigated as a potential treatment for locally advanced, unresectable pancreatic cancer in combination with gemcitabine.

Comparison with Gemcitabine Monotherapy

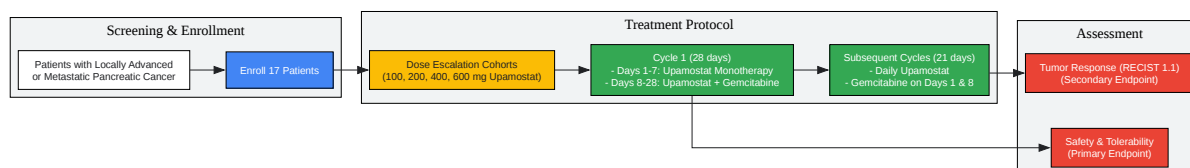
A Phase 1 dose-escalation trial evaluated the safety and preliminary efficacy of Upamostat in combination with gemcitabine. While this was not a direct comparative trial with a gemcitabine-alone arm, historical data for gemcitabine monotherapy provides a benchmark for efficacy.

Efficacy Endpoint	Upamostat + Gemcitabine (Phase 1)[9]	Gemcitabine Monotherapy (Historical)
Best Overall Response		
Partial Response (PR)	0%	~5-10%
Stable Disease (SD)	70.6%	~30-40%
Progressive Disease (PD)	23.5%	~50-60%

Selected Grade 3/4 Adverse Events	Upamostat + Gemcitabine (n=17)[9]
Hematological	
Leucopenia	29.4%
Neutropenia	35.3%
Thrombocytopenia	23.5%
Anemia	17.6%
Non-Hematological	
Sinus Bradycardia	5.9% (possibly linked to Upamostat)
Rash	11.8%
Interstitial Lung Disease	11.8%

Experimental Protocol: Phase 1 Dose-Escalation Study (NCT05329597)[10]

- Objective: To determine the maximum tolerated dose (MTD), safety, and preliminary efficacy of Upamostat combined with gemcitabine.[10]
- Patient Population: 17 patients with locally advanced unresectable or metastatic pancreatic cancer.[9]
- Treatment Regimen:
 - Upamostat was administered orally once daily at escalating doses (100, 200, 400, and 600 mg).[11]
 - For the first 7 days, patients received Upamostat monotherapy.[9]
 - This was followed by 21 days of combination treatment where gemcitabine (1000 mg/m²) was administered on days 8 and 15.[9][11]
 - Subsequent 21-day cycles consisted of daily Upamostat with gemcitabine on days 1 and 8.[11]
- Assessments: Safety, tumor response (RECIST 1.1), pharmacokinetics, and biomarker analysis (CA19-9, D-dimer).[11][10]



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Workflow of the Phase 1 pancreatic cancer trial.

Upamostat in Breast Cancer

Upamostat was evaluated in a Phase 2 clinical trial for first-line treatment of HER2-negative metastatic breast cancer, in combination with capecitabine.

Comparison with Capecitabine Monotherapy

The study directly compared the efficacy of Upamostat plus capecitabine against capecitabine alone.

Efficacy Endpoint	Upamostat + Capecitabine	Capecitabine Monotherapy
Median Progression-Free Survival (PFS)	8.3 months[12]	7.5 months[12]
6-Month PFS Rate	56%[12]	50%[12]

Note: The difference in median PFS was not statistically significant.[12]

Selected Adverse Events (Any Grade)	Upamostat + Capecitabine	Capecitabine Monotherapy
Hand-Foot Syndrome	77%[12]	46%[12]

Experimental Protocol: Phase 2 Randomized Study

- Objective: To assess the efficacy and safety of Upamostat in combination with capecitabine compared to capecitabine alone.
- Patient Population: 132 women with HER2-negative metastatic breast cancer.[12]
- Treatment Arms:
 - Arm A: Upamostat plus capecitabine.
 - Arm B: Capecitabine monotherapy.

- Primary Endpoint: Progression-free survival.[12]

Upamostat in COVID-19

A pilot study assessed the efficacy and safety of Upamostat for the outpatient treatment of symptomatic COVID-19.

Comparison with Placebo

The randomized, double-blind, placebo-controlled trial evaluated two different doses of Upamostat.

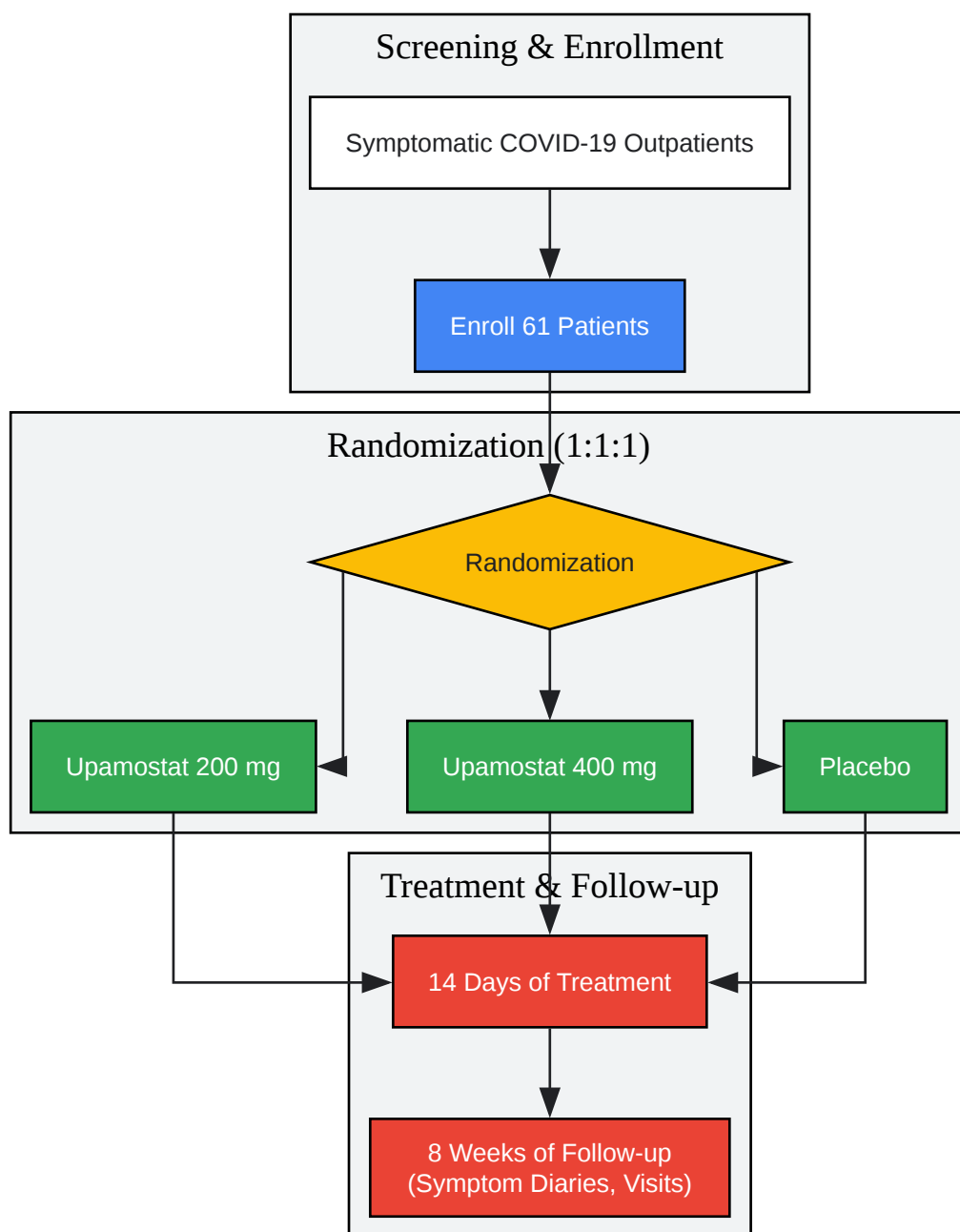
Efficacy Endpoint	Upamostat (200 mg)	Upamostat (400 mg)	Placebo
Median Time to Sustained Recovery from Severe Symptoms	4 days[13][14]	3 days[13][14]	8 days[13][14]
Incidence of New Severe Symptoms	2.4% (combined Upamostat groups) [13][14]	20%[13][14]	
Hospitalization Rate	0%[13][14]	15% (3 patients)[13][14]	

Safety	Upamostat	Placebo
Drug-Related Adverse Events	1 patient (mild skin rash) in the 400 mg group.[13][14]	Not reported

Experimental Protocol: Phase 2/3 Randomized, Placebo-Controlled Study (NCT04723537)[15][16]

- Objective: To evaluate the safety and efficacy of Upamostat in adult outpatients with COVID-19.[15]

- Patient Population: 61 patients with symptomatic, diagnostically confirmed COVID-19 not requiring hospitalization.[13]
- Treatment Arms (Part A):
 - Upamostat 200 mg daily for 14 days.[16]
 - Upamostat 400 mg daily for 14 days.[16]
 - Placebo daily for 14 days.[16]
- Primary Endpoint (Part A): Safety and tolerability to select a dose for Part B.[15]
- Key Assessments: Daily symptom questionnaires, physical and laboratory examinations periodically over 8 weeks.[13][16]



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Workflow of the Phase 2/3 COVID-19 outpatient trial.

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